3-hydroxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide
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Overview
Description
3-HYDROXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including hydroxyl, oxo, sulfanyl, and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Oxo and Sulfanylidene Groups: The thiazolidine intermediate is then oxidized to introduce the oxo and sulfanyl groups.
Condensation with Benzohydrazide: The final step involves the condensation of the thiazolidine derivative with benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-HYDROXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-HYDROXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in critical biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide: Known for its use as a corrosion inhibitor.
2-Hydroxy-N’-[(4-Oxo-4H-Chromen-3-Yl)Methylidene]Benzohydrazide: Studied for its reactions with phosphorus reagents.
Uniqueness
3-HYDROXY-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H15N3O4S3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-hydroxy-N'-[3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C18H15N3O4S3/c22-12-4-1-3-11(9-12)16(24)20-19-15(23)6-7-21-17(25)14(28-18(21)26)10-13-5-2-8-27-13/h1-5,8-10,22H,6-7H2,(H,19,23)(H,20,24)/b14-10- |
InChI Key |
ZTMIEMYQYNTOSF-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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